Defined Lipophilicity Profile vs. Parent Amino Acid
((3-Chlorophenyl)sulfonyl)-L-methionine exhibits a computed LogP of 1.8246, a significant increase in lipophilicity compared to its parent molecule, L-methionine, which has a predicted LogP of approximately -2.13 . This >3.9 log unit difference reflects the addition of the hydrophobic 3-chlorophenylsulfonyl group, which is expected to profoundly alter its cellular permeability and distribution profile .
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.8246 |
| Comparator Or Baseline | L-Methionine (Parent): -2.13 (predicted) |
| Quantified Difference | Increase of >3.9 log units |
| Conditions | Computational prediction |
Why This Matters
This quantifies a fundamental alteration in the molecule's physicochemical nature, moving it from a highly water-soluble amino acid to a more drug-like lipophilic small molecule, which is critical for studies focused on cellular uptake and membrane interaction.
